molecular formula C10H11NO B13794811 N-(Propan-2-ylidene)benzamide CAS No. 78007-58-6

N-(Propan-2-ylidene)benzamide

Cat. No.: B13794811
CAS No.: 78007-58-6
M. Wt: 161.20 g/mol
InChI Key: TUYYEVFJQGXDSE-UHFFFAOYSA-N
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Description

N-(Propan-2-ylidene)benzamide is an organic compound characterized by the presence of a benzamide group attached to an isopropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Propan-2-ylidene)benzamide can be synthesized through the condensation reaction of aniline with acetone under acidic conditions. The reaction typically involves the use of formic acid as a catalyst, which facilitates the formation of the Schiff base . The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-ylidene)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

Scientific Research Applications

N-(Propan-2-ylidene)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Propan-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound acts as a Schiff base, forming reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propan-2-ylidene)benzamide is unique due to its specific combination of a benzamide group and an isopropylidene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

78007-58-6

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-propan-2-ylidenebenzamide

InChI

InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

TUYYEVFJQGXDSE-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=O)C1=CC=CC=C1)C

Origin of Product

United States

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